molecular formula C23H19FN4O4 B11587292 Ethyl [6-amino-5-cyano-4-(4-fluoro-3-phenoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazol-3-yl]acetate

Ethyl [6-amino-5-cyano-4-(4-fluoro-3-phenoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazol-3-yl]acetate

Cat. No.: B11587292
M. Wt: 434.4 g/mol
InChI Key: GSTDRKOCXKCBBS-UHFFFAOYSA-N
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Description

ETHYL 2-[6-AMINO-5-CYANO-4-(4-FLUORO-3-PHENOXYPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOL-3-YL]ACETATE is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[6-AMINO-5-CYANO-4-(4-FLUORO-3-PHENOXYPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOL-3-YL]ACETATE typically involves a multi-step process. One common method includes the reaction of diethyloxalacetate sodium salt with an aromatic aldehyde, hydrazine hydrate, and malononitrile in the presence of acetic acid . This reaction yields the desired pyrano[2,3-c]pyrazole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[6-AMINO-5-CYANO-4-(4-FLUORO-3-PHENOXYPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOL-3-YL]ACETATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

ETHYL 2-[6-AMINO-5-CYANO-4-(4-FLUORO-3-PHENOXYPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOL-3-YL]ACETATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 2-[6-AMINO-5-CYANO-4-(4-FLUORO-3-PHENOXYPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOL-3-YL]ACETATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 2-[6-AMINO-5-CYANO-4-(4-FLUORO-3-PHENOXYPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOL-3-YL]ACETATE is unique due to its specific substitution pattern and the presence of the phenoxyphenyl group, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C23H19FN4O4

Molecular Weight

434.4 g/mol

IUPAC Name

ethyl 2-[6-amino-5-cyano-4-(4-fluoro-3-phenoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazol-3-yl]acetate

InChI

InChI=1S/C23H19FN4O4/c1-2-30-19(29)11-17-21-20(15(12-25)22(26)32-23(21)28-27-17)13-8-9-16(24)18(10-13)31-14-6-4-3-5-7-14/h3-10,20H,2,11,26H2,1H3,(H,27,28)

InChI Key

GSTDRKOCXKCBBS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC(=C(C=C3)F)OC4=CC=CC=C4

Origin of Product

United States

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